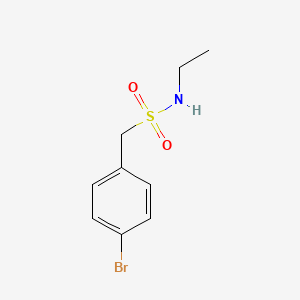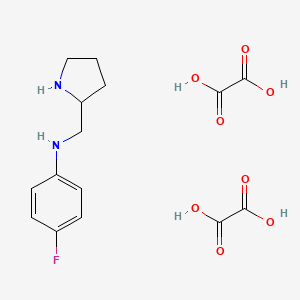
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Herbicidal Activity Analysis
The first paper discusses the synthesis of novel acetamide derivatives using 4-fluoro-aniline as a starting material. The compounds were characterized by various spectroscopic methods and tested for herbicidal activity. The results showed that most of the synthesized compounds had better herbicidal activities against certain dicotyledonous weeds, with some showing good activities at both pre-emergence and post-emergence stages .
Molecular Structure Analysis
In the third paper, coordination polymers containing a 4-fluoro-aniline derivative were synthesized and characterized. The crystal structure analysis revealed that hydrogen bonding interactions are strong enough to govern the supramolecular architecture, which is crucial for understanding the molecular structure of such compounds .
Chemical Reactions Analysis
The second paper provides insight into the synthesis of fluorine-containing pyridine derivatives through intermolecular cyclization and subsequent intramolecular skeletal transformation. Although not directly related to 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate, this study highlights the reactivity of fluorine-containing compounds and the potential for complex reactions involving fluorinated anilines .
Physical and Chemical Properties Analysis
The fifth paper describes the synthesis of a Schiff base ligand containing a 4-fluoro-aniline moiety and its complexation with Ru(II). The electrochemical properties were determined, and the antimicrobial activities were tested, showing good biological activity. This study provides valuable information on the physical and chemical properties of 4-fluoro-aniline derivatives .
Aplicaciones Científicas De Investigación
Molecular Docking and QSAR Studies
The compound's analogs have been studied for their role as c-Met kinase inhibitors, primarily through molecular docking and quantitative structure-activity relationship (QSAR) methodologies. These studies help understand molecular orientations, active conformations, and biological activities of such inhibitors (Caballero et al., 2011).
Coordination Polymers Synthesis
The research on similar fluoro-substituted compounds includes the synthesis and nanostructure synthesis of coordination polymers, potentially offering insights into supramolecular assembly and the role of weak intermolecular interactions (Hajiashrafi et al., 2015).
Electrochemical and Biological Studies
A closely related compound, 4-fluoro-N-(2-pyridiylmethylene)-aniline, has been synthesized and characterized, with its electrochemical properties and antimicrobial activities against various bacterial strains being analyzed, indicating its potential in biological applications (Koske et al., 2018).
Monitoring Ligand Substitution in Metal Complexes
Research on the monitoring of ligand substitution in metal complexes using fluorophore-tagged compounds sheds light on the applications of these compounds in fluorescence-based detection and catalysis (Halter et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRGEGPBUXCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

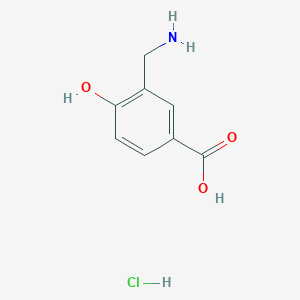
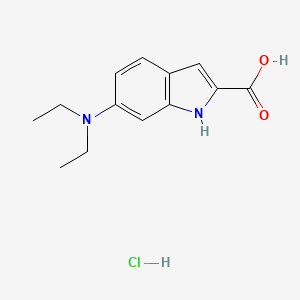
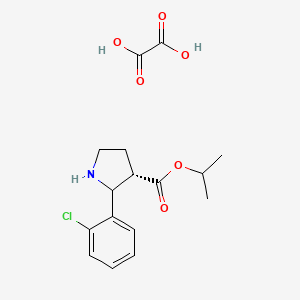
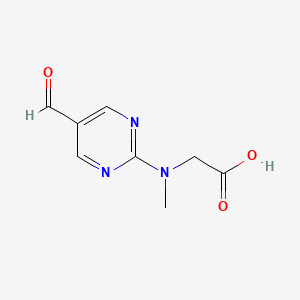

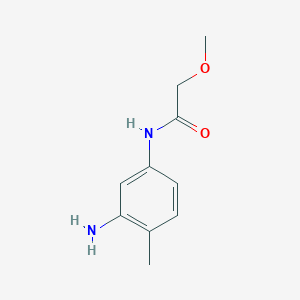
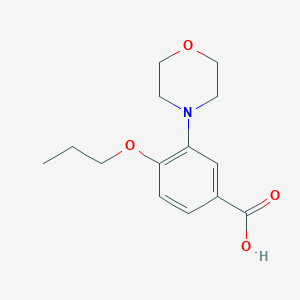
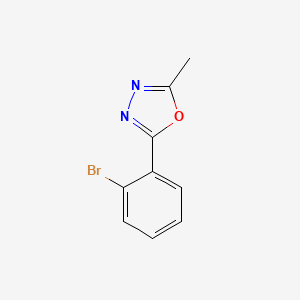
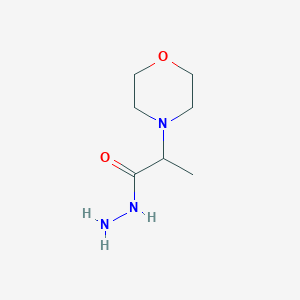
![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)
